![molecular formula C16H24BrNO2 B12740137 (3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide CAS No. 1708930-15-7](/img/structure/B12740137.png)
(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[222]octan-3-ol;bromide is a quaternary ammonium compound with a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide typically involves the reaction of 1-azoniabicyclo[2.2.2]octane with 3-phenoxypropyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to reflux for several hours. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new quaternary ammonium compounds with different anions.
科学的研究の応用
(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of disinfectants and antiseptics.
作用機序
The mechanism of action of (3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent.
類似化合物との比較
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Dodecyltrimethylammonium bromide: Commonly used in laboratory research as a surfactant.
Uniqueness
(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide is unique due to its bicyclic structure, which provides enhanced stability and efficacy compared to other quaternary ammonium compounds. Its ability to form stable complexes with various drugs also sets it apart, making it a valuable compound in drug delivery research.
特性
CAS番号 |
1708930-15-7 |
|---|---|
分子式 |
C16H24BrNO2 |
分子量 |
342.27 g/mol |
IUPAC名 |
(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide |
InChI |
InChI=1S/C16H24NO2.BrH/c18-16-13-17(10-7-14(16)8-11-17)9-4-12-19-15-5-2-1-3-6-15;/h1-3,5-6,14,16,18H,4,7-13H2;1H/q+1;/p-1/t14?,16-,17?;/m0./s1 |
InChIキー |
OVZUMPBMNBEYDM-FPSFNUPFSA-M |
異性体SMILES |
C1C[N+]2(CCC1[C@H](C2)O)CCCOC3=CC=CC=C3.[Br-] |
正規SMILES |
C1C[N+]2(CCC1C(C2)O)CCCOC3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


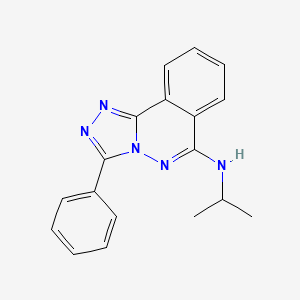
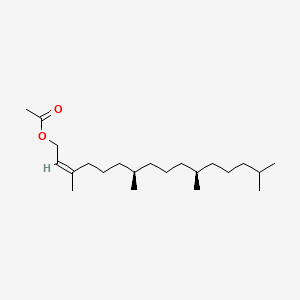
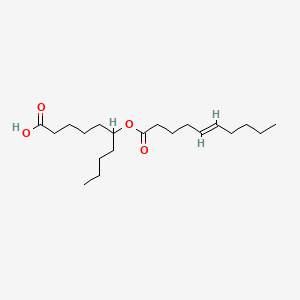
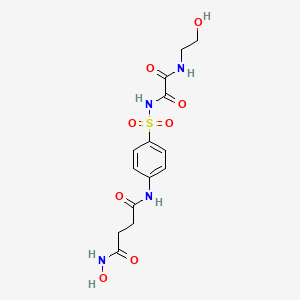
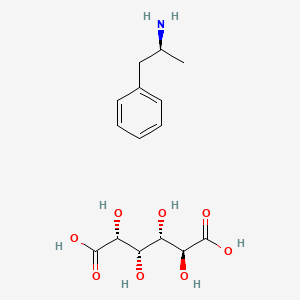
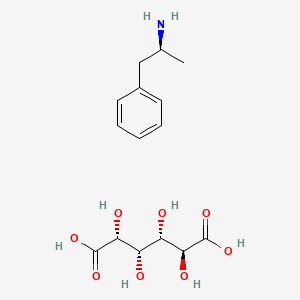
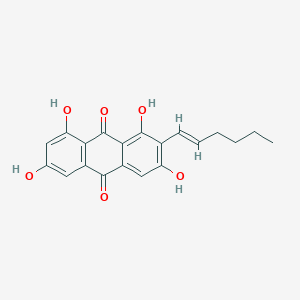
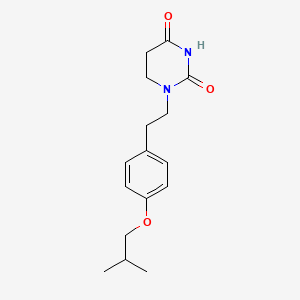


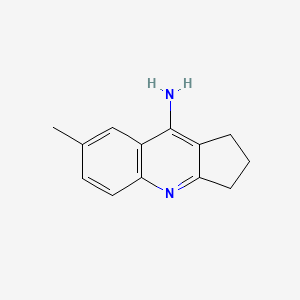
![sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12740112.png)


